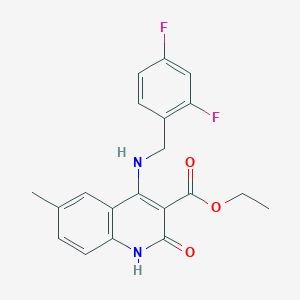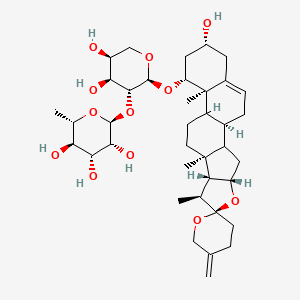
4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione typically involves the following steps:
Formation of the quinazoline core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline or piperazine rings .
科学的研究の応用
4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
作用機序
The mechanism of action of 4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, used to treat non-small cell lung cancer.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives .
特性
分子式 |
C21H24FN5S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28) |
InChIキー |
NQTVGLBISJBZSZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106581.png)

![methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B14106587.png)
![Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate](/img/structure/B14106590.png)

![N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106601.png)
![1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14106610.png)
![N-(2-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106614.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14106622.png)

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106637.png)
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106647.png)

